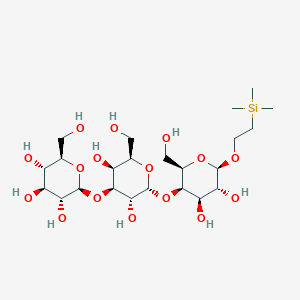
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is a complex chemical compound with a wide range of applications in scientific research. It is commonly used as a tool for studying the biochemical and physiological effects of various substances in the laboratory.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidase enzymes. These enzymes are responsible for the hydrolysis of glycosidic bonds, which are important in the breakdown and metabolism of carbohydrates in the body. By inhibiting these enzymes, 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside can alter the glycosylation patterns of various molecules in the body, leading to changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside are diverse and complex. The compound has been shown to affect the glycosylation patterns of various molecules in the body, including proteins, lipids, and carbohydrates. This can lead to changes in their structure and function, which can have a wide range of effects on biological processes. Additionally, 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside in lab experiments include its ability to selectively inhibit glycosidase enzymes, its usefulness in studying glycosylation patterns, and its potential therapeutic applications for inflammatory conditions. However, there are also limitations to its use, including the complexity of its synthesis, the potential for off-target effects, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many potential future directions for research on 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for the compound, particularly in the treatment of inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside and its potential effects on biological processes.
Méthodes De Synthèse
The synthesis of 2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside involves a multi-step process that requires a high degree of precision and expertise. The first step involves the protection of the hydroxyl groups of the galactose molecules using a silylating agent. This is followed by the coupling of the protected galactose molecules with a 2-(Trimethylsilyl)ethyl glycoside using a glycosylation reaction. The resulting product is then deprotected using an acid catalyst to yield the final product.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside is commonly used in scientific research as a tool for studying the biochemical and physiological effects of various substances. It is particularly useful in the study of glycosylation, a process that plays a critical role in many biological functions. The compound can be used to study the glycosylation of proteins, lipids, and other molecules, as well as the effects of glycosylation on their structure and function.
Propriétés
Numéro CAS |
157553-92-9 |
|---|---|
Nom du produit |
2-(Trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside |
Formule moléculaire |
C23H44O16Si |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O16Si/c1-40(2,3)5-4-34-21-17(32)15(30)19(11(8-26)37-21)38-23-18(33)20(13(28)10(7-25)36-23)39-22-16(31)14(29)12(27)9(6-24)35-22/h9-33H,4-8H2,1-3H3/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22+,23-/m1/s1 |
Clé InChI |
RTXPHWYDFLFJJH-DNAKEQCLSA-N |
SMILES isomérique |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
SMILES canonique |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Synonymes |
2-(trimethylsilyl)ethyl 4-O-(3-O-(beta-D-galactopyranosyl)-alpha-D-galactopyranosyl)-beta-D-galactopyranoside 2-(trimethylsilyl)ethyl 4-O-(3-O-(galactopyranosyl)galactopyranosyl)galactopyranoside TMSE-GGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




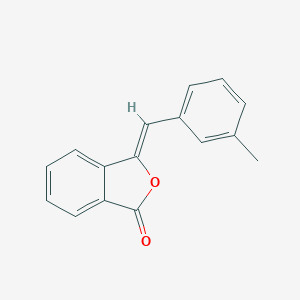
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)



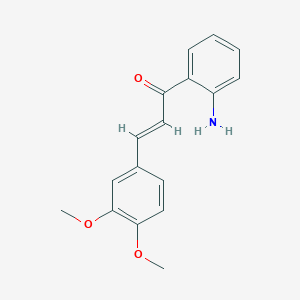

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
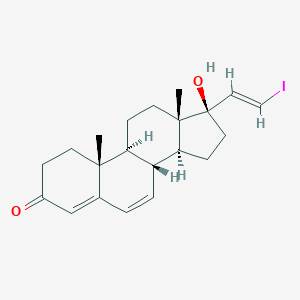
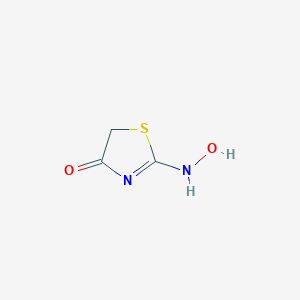
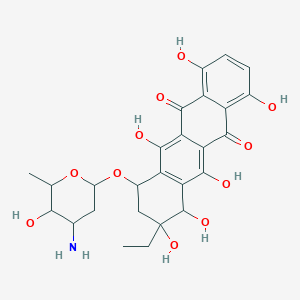
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)